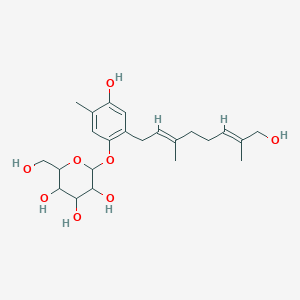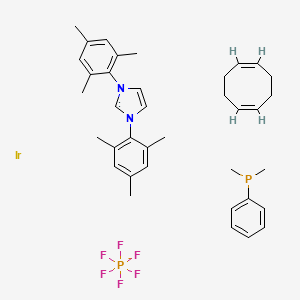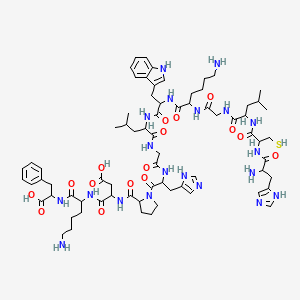
Renifolin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Renifolin is a prenylated chalcone isolated from the plant Shuteria involucrata. It is known for its therapeutic effects, particularly in treating respiratory diseases such as asthma . This compound has been studied for its anti-inflammatory properties and its ability to modulate immune responses .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Renifolin involves several steps, starting with substituted aldehydes to produce prenylated aldol products. This is followed by an ene-type intramolecular cyclization to form a five-member core ring. This key step is mediated by indium trichloride tetrahydrate (InCl₃·4H₂O), which is a novel procedure for prenylated systems .
Industrial Production Methods
the synthetic route described above provides a basis for potential large-scale production, given the availability of starting materials and reagents .
Análisis De Reacciones Químicas
Types of Reactions
Renifolin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups in this compound, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Renifolin has a wide range of scientific research applications:
Mecanismo De Acción
Renifolin exerts its effects by modulating the activity of group 2 innate lymphoid cells (ILC2s) in the lungs. It reduces the levels of upstream inflammatory cytokines such as interleukin-25, interleukin-33, and thymic stromal lymphopoietin, as well as downstream cytokines like interleukin-4, interleukin-5, interleukin-9, and interleukin-13 . This modulation leads to a reduction in airway hyper-reactivity and inflammation .
Comparación Con Compuestos Similares
Renifolin is similar to other prenylated chalcones, such as this compound D and E, which are also isolated from plants and exhibit various biological activities . this compound is unique in its specific anti-inflammatory and immunomodulatory effects, particularly in the context of respiratory diseases . Other similar compounds include flavonoids and chalcones, which share structural similarities but differ in their specific biological activities .
Propiedades
Fórmula molecular |
C23H34O8 |
|---|---|
Peso molecular |
438.5 g/mol |
Nombre IUPAC |
2-[4-hydroxy-2-[(2E,6E)-8-hydroxy-3,7-dimethylocta-2,6-dienyl]-5-methylphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C23H34O8/c1-13(5-4-6-14(2)11-24)7-8-16-10-17(26)15(3)9-18(16)30-23-22(29)21(28)20(27)19(12-25)31-23/h6-7,9-10,19-29H,4-5,8,11-12H2,1-3H3/b13-7+,14-6+ |
Clave InChI |
JOWYQHXQROUWMG-CAZMDNNUSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1O)C/C=C(\C)/CC/C=C(\C)/CO)OC2C(C(C(C(O2)CO)O)O)O |
SMILES canónico |
CC1=CC(=C(C=C1O)CC=C(C)CCC=C(C)CO)OC2C(C(C(C(O2)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-Iodo-2,5-dimethyl-7-(propan-2-YL)pyrazolo[1,5-A]pyrimidine](/img/structure/B12323840.png)
![2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)-N-(4-nitrophenyl)pentanamide](/img/structure/B12323848.png)





![1-[2-[(3-Chloro-2-Methylphenyl)aMino]benzoate] beta-D-Glucopyranuronic Acid](/img/structure/B12323896.png)
![5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-Hexadecachloro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene;iron(2+)](/img/structure/B12323906.png)
